![molecular formula C12H14N4 B1452860 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine CAS No. 944450-95-7](/img/structure/B1452860.png)
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Descripción general
Descripción
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine, is crucial in medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. Research has focused on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This synthesis pathway is significant for developing lead molecules due to its applicability in creating a wide range of substituted derivatives through a one-pot multicomponent reaction. The review by Parmar, Vala, & Patel (2023) highlights the importance of these catalysts in the synthesis of pyranopyrimidine scaffolds, showcasing the method's versatility and efficiency.
Nutritional Aspects and Carcinogenicity
The study of heterocyclic aromatic amines (HAAs) such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and their metabolites in biological matrices is crucial for understanding their carcinogenic effects. These compounds, formed during the cooking of protein-rich foods, have been linked to various cancers in animal models. Research efforts, such as those by Teunissen et al. (2010), focus on developing sensitive and selective analytical methods for quantifying these compounds and their metabolites in food and biological samples, aiding in the assessment of exposure and understanding their biological effects.
Environmental and Food Safety
The degradation of nitrogen-containing compounds, including amines and azo dyes, presents significant environmental challenges due to their persistence and potential toxicity. Advanced oxidation processes (AOPs) have been investigated as effective methods for mineralizing these compounds, improving the efficacy of wastewater treatment schemes. The review by Bhat & Gogate (2021) provides an overview of AOPs' efficiency in degrading a wide range of nitrogen-containing pollutants, emphasizing the importance of optimizing conditions for each specific effluent.
Antitubercular Activity
The synthesis and evaluation of derivatives of 2-isonicotinoylhydrazinecarboxamide, among which this compound could be structurally related, have shown promising antitubercular activity. These compounds, as reviewed by Asif (2014), demonstrate the potential for the design of new leads for anti-TB compounds, highlighting the significance of structural modification in enhancing therapeutic efficacy.
Propiedades
IUPAC Name |
5-(methylaminomethyl)-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-13-7-10-8-14-12(15-9-10)16-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWJJBILYKUROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652784 | |
| Record name | 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-95-7 | |
| Record name | 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)
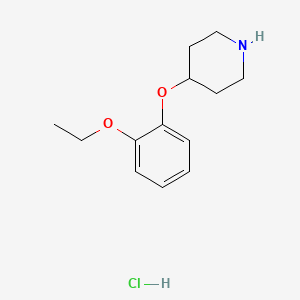


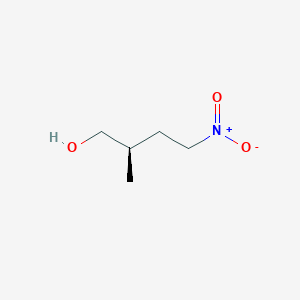
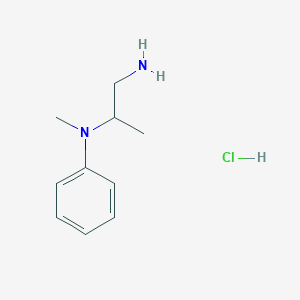

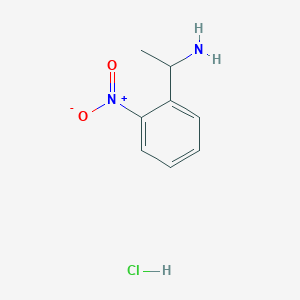
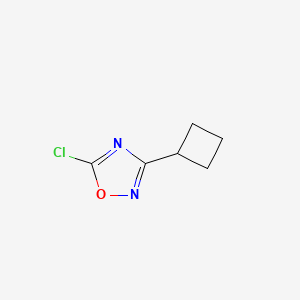
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
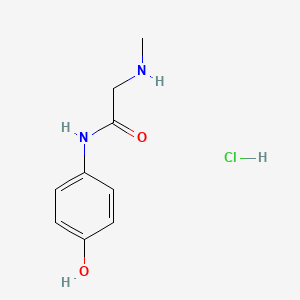
![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)
![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)

